3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Key structural features include:
- 6-(Pyridin-4-yl) group: Aromatic heterocycle that may engage in π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
3-amino-N-[(4-methylphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-13-2-4-14(5-3-13)12-24-20(26)19-18(22)16-6-7-17(25-21(16)27-19)15-8-10-23-11-9-15/h2-11H,12,22H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRNOXPJPSPPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction conditions often involve heating thiophene-2-carboxamides in formic acid or using other reagents like 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Oxidation Reactions
The amino group and sulfur atom in the thienopyridine core are susceptible to oxidation. Hypochlorite-mediated oxidation in aqueous ethanol (aq. EtOH) leads to regio- and stereoselective dimerization, forming polycyclic products (e.g., 31 ) and oxidation/solvolysis derivatives (e.g., 32 ) .
| Solvent | Reagent | Major Product(s) | Yield (%) |
|---|---|---|---|
| Aqueous EtOH | NaOCl | Polycycles (31 ) + 32 | 28–29% + 14–15% |
| Dry EtOH | NaOCl | Oxidized thienopyridine derivatives | 45–65% |
Key Mechanistic Insight :
-
In aqueous EtOH, oxidation proceeds via solvolysis pathways , generating keto derivatives (e.g., 32a ) with a δ 197.3–197.4 ppm keto carbon signal in NMR .
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In non-aqueous conditions, dimerization dominates due to restricted solvolysis .
Substitution Reactions
The amino group at the 3-position participates in nucleophilic substitution. Reaction with 2-chloro-N-arylacetamides under basic conditions (e.g., NaOEt/EtOH) forms S-alkylated intermediates (e.g., 3a–d ), which cyclize to yield substituted thieno[2,3-b]pyridines (4a–d ) .
Example Reaction :
Key Data :
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Reaction time: 6–9 hours at reflux.
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Yields: 67–84% for intermediates (3a–d ), 70–85% for final products (4a–d ) .
Coupling Reactions
The pyridin-4-yl group facilitates Pd-catalyzed cross-coupling with aryl halides. For example, Suzuki-Miyaura coupling introduces aryl groups at the 6-position, enhancing structural diversity .
Representative Conditions :
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Catalyst: Pd(PPh)
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Base: KCO
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Solvent: DMF/HO
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Temperature: 80–100°C
Outcome :
Hydrolysis of the Carboxamide Group
Under acidic (HCl/HO) or basic (NaOH/EtOH) conditions, the carboxamide group hydrolyzes to form a carboxylic acid.
Example Reaction :
Kinetic Data :
Reduction Reactions
The pyridinyl group undergoes catalytic hydrogenation (H, Pd/C) to form saturated piperidine derivatives, altering solubility and bioactivity .
Conditions :
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Pressure: 50 psi H
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Catalyst: 10% Pd/C
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Solvent: MeOH
Outcome :
Functionalization of the Methylphenyl Group
The 4-methylphenyl substituent undergoes Friedel-Crafts alkylation with alkyl halides (e.g., CHI/AlCl), introducing branched alkyl chains .
Example :
Comparative Reactivity Table
Scientific Research Applications
Overview
3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound classified under thienopyridines. It has garnered attention in medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications. This article explores its scientific research applications, synthesis methods, and biological activity.
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects, particularly:
- Anticancer Activity : It inhibits specific cellular pathways involved in cancer cell proliferation by binding to molecular targets such as enzymes, disrupting their activity .
- Anti-inflammatory Effects : The compound shows promise in treating inflammatory diseases through its action on the IKK complex, which is involved in NF-kB signaling pathways .
Biological Research
This compound is utilized in various biological assays to study its interactions with cellular pathways and molecular targets. Its unique structure allows for diverse modifications, enhancing its potential as a lead compound for drug development .
Pharmaceutical Development
The compound serves as a lead structure for developing new therapeutic agents targeting cancer and inflammatory diseases. Its biological activity suggests it could be a candidate for further clinical studies .
Industrial Applications
In addition to medicinal uses, this compound may be employed in synthesizing other complex organic molecules and as a reagent in various chemical processes .
Anticancer Mechanism of Action
Research indicates that this compound can inhibit cancer cell growth by targeting specific enzymes involved in cell proliferation. For instance, studies have shown that it effectively reduces the viability of certain cancer cell lines through apoptosis induction .
Mechanism of Action
The mechanism of action of 3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparison
Electronic Effects of Substituents
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) groups () enhance binding to enzymes like FOXM1 by polarizing the carboxamide bond, increasing electrophilicity . Halogens (Br, Cl, F): Improve metabolic stability and membrane permeability (e.g., FDI-6 in ) .
Key Research Findings
Substituent Position Matters: Ortho-substituents (e.g., 2-nitro in ) sterically hinder rotation, stabilizing bioactive conformations .
Heterocyclic Moieties :
- Pyridin-4-yl (target compound) vs. thiophen-2-yl (): Pyridine offers better solubility, while thiophene enhances aromatic stacking .
Yield Optimization :
- Higher yields (88–95%) are achieved with bromo/iodo substituents due to efficient coupling reactions () .
Biological Activity
3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class. Its structural characteristics suggest potential biological activities, particularly in medicinal chemistry and pharmaceutical research. This article reviews its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.
- Molecular Formula : C21H18N4OS
- IUPAC Name : this compound
- CAS Number : 496019-23-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, disrupting cellular pathways associated with cancer cell proliferation and survival. This mechanism positions it as a promising candidate for anticancer therapies.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
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Anticancer Activity :
- Studies have shown that the compound can reduce the cancer stem cell fraction in breast cancer cell lines (MDA-MB-231 and MCF-7), indicating its potential as an anticancer agent. It has been linked to inducing apoptosis in these cells, with significant cytotoxic effects observed at various concentrations over time .
- The compound's impact on metabolic pathways was also noted, particularly in glycolysis and gluconeogenesis, suggesting that it alters the metabolic profile of cancer cells .
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The specific pathways involved are still under investigation but are thought to relate to its structural properties that allow modulation of inflammatory mediators.
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Antimicrobial Properties :
- Preliminary studies suggest potential antimicrobial activity, although detailed investigations are required to fully characterize this aspect.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the effects of the compound on breast cancer cell lines, it was found that treatment with this compound resulted in a significant decrease in the viability of MDA-MB-231 cells after 72 hours at concentrations as low as 0.05 µM. The study utilized MTT assays for cytotoxicity determination and flow cytometry for apoptosis assessment, demonstrating a clear dose-response relationship .
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions including:
- Formation of the thieno[2,3-b]pyridine core.
- Introduction of amino and carboxamide groups.
- Coupling with 4-methylphenyl and pyridinyl groups.
These synthetic routes are crucial for optimizing yields and ensuring the compound's availability for research purposes.
Q & A
Q. What established synthetic methodologies are used for synthesizing 3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide?
The compound is synthesized via alkylation of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide precursors. Key steps include refluxing with benzyl halides (e.g., 4-methylbenzyl chloride) in aprotic solvents (DMF or DMSO), followed by purification via column chromatography. Structural confirmation employs NMR (¹H/¹³C) and mass spectrometry. For example, alkylation at the exocyclic amine group is critical for regioselectivity .
Q. What analytical techniques are essential for structural characterization?
Single-crystal X-ray diffraction (XRD) is the gold standard for resolving bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks in the crystal lattice). Complementary techniques include FTIR (amide C=O stretch at ~1650 cm⁻¹) and 2D NMR (COSY, HSQC) to assign proton/carbon environments. XRD analysis of analogous thieno[2,3-b]pyridines revealed planar core structures with substituent dihedral angles <10° .
Q. Which in vitro models are suitable for preliminary antimicrobial evaluation?
Broth microdilution assays against Pseudomonas aeruginosa and Proteus vulgaris are recommended. Minimum inhibitory concentration (MIC) values are determined after 18–24 h incubation at 37°C, with ciprofloxacin as a positive control. For example, derivatives with 4-methylbenzyl groups showed MICs of 32–64 µg/mL against Gram-negative strains .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation be addressed?
Steric and electronic factors govern regioselectivity. Using bulky bases (e.g., DIPEA) in DMF at 60–80°C directs alkylation to the exocyclic amine over the thieno ring. Monitoring reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) and limiting alkylating agent stoichiometry (1.2–1.5 eq) minimizes di-alkylation. Tandem synthesis strategies (Knoevenagel-Michael-condensation) also improve selectivity, as demonstrated in 6-allylsulfanyl derivatives .
Q. How do computational methods enhance reaction optimization?
Quantum chemical reaction path searches (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error. For instance, ICReDD’s framework integrates computational predictions with high-throughput experimentation to optimize solvent systems (e.g., DMSO improves yield by 25% vs. THF) and catalyst loading .
Q. What strategies resolve discrepancies in biological activity data across studies?
Conduct structure-activity relationship (SAR) studies using isosteric analogs (e.g., replacing pyridin-4-yl with 3,4-dichlorophenyl) to isolate substituent effects. Cross-validate assays using standardized microbial strains (e.g., ATCC 27853 for P. aeruginosa) and replicate conditions (pH 7.4, 0.5% DMSO). Discrepancies in MIC values >2-fold may indicate strain-specific resistance mechanisms .
Q. How can polymorphic forms during crystallization impact pharmacological profiles?
Polymorphs alter solubility and bioavailability. Screen for forms via differential scanning calorimetry (DSC; endothermic peaks at 180–220°C) and powder XRD (distinct Bragg peaks at 2θ = 10–30°). Murine bioavailability studies comparing Form I (high solubility) vs. Form II (low solubility) require >95% HPLC purity to exclude solvent effects .
Q. What workflows validate synthetic intermediates in multi-step syntheses?
Orthogonal LC-MS/MS (ESI+ mode) confirms molecular ions ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from carboxamide). Mid-IR tracks functional groups (e.g., S=O stretch at 1050 cm⁻¹ post-sulfonation). For example, intermediates with mass errors <5 ppm and isotopic pattern matches ensure fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
